molecular formula C21H19ClN4O3S B2484927 (E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 886918-55-4

(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2484927
CAS RN: 886918-55-4
M. Wt: 442.92
InChI Key: SBZNHOHXHOFQCB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one" involves nucleophilic addition reactions, condensation, and modifications of piperazine and benzothiazole derivatives. Ahmed et al. (2017) describe a method involving the nucleophilic addition of benzoyl isothiocyanate to synthesize related compounds, characterized by spectroscopic techniques like IR, NMR, and mass spectrometry (Ahmed, Molvi, & Khan, 2017).

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • A study on urea and thiourea derivatives of piperazine doped with febuxostat, which are structurally related to the compound , showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Anti-Inflammatory Activity

  • Novel derivatives of piperazine, structurally similar to the compound, were synthesized and evaluated for their anti-inflammatory activities using in-vitro and in-vivo models, showing significant results (Ahmed et al., 2017).

Antimicrobial and Antitubercular Agents

Dual Antidepressant Drugs

  • Compounds derived from benzo[b]thiophene and piperazine showed promise as dual antidepressant drugs due to their in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition (Silanes et al., 2004).

Pesticidal Activities

  • A study involving the synthesis of derivatives of the compound showed potent pesticidal activities, particularly against mosquito larvae and a phytopathogenic fungus, indicating potential applications in agriculture (Choi et al., 2015).

Anticancer Evaluation

  • Some derivatives of the compound, particularly those with a piperazine substituent, exhibited significant anticancer activity in vitro against various cancer cell lines, suggesting potential applications in cancer therapy (Turov, 2020).

Antiamoebic and Antigiardial Activities

  • Novel hybrid molecules derived from antiparasitic precursors, related to the compound, demonstrated potent antiamoebic and antigiardial activities, indicating their potential as antiparasitic agents (Saadeh et al., 2009).

properties

IUPAC Name

(E)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-14-17(22)6-7-18-20(14)23-21(30-18)25-11-9-24(10-12-25)19(27)8-5-15-3-2-4-16(13-15)26(28)29/h2-8,13H,9-12H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZNHOHXHOFQCB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

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